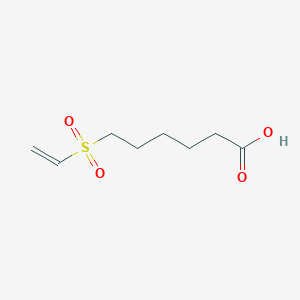

6-(Vinylsulfonyl)hexanoic acid

Description

Hexanoic acid derivatives functionalized with sulfonyl groups represent a versatile class of compounds with applications in organic synthesis, polymer chemistry, and industrial additives. These compounds typically feature a hexanoic acid backbone modified at the terminal carbon with sulfur-containing functional groups, which influence their reactivity, solubility, and industrial utility .

Properties

IUPAC Name |

6-ethenylsulfonylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S/c1-2-13(11,12)7-5-3-4-6-8(9)10/h2H,1,3-7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWGSYBOFPEKDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Vinylsulfonyl)hexanoic acid typically involves the introduction of a vinyl sulfone group onto a hexanoic acid backbone. One common method includes the direct sulfonylation of olefins and alkynes. Another approach involves the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids . The reaction conditions often require the use of catalysts and specific reagents to achieve the desired product with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonylation processes, utilizing efficient and cost-effective methods to ensure scalability. The use of continuous flow reactors and advanced purification techniques can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Vinylsulfonyl)hexanoic acid undergoes various types of chemical reactions, including:

Oxidation: The vinyl sulfone group can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the sulfone group to a sulfide.

Substitution: The vinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various sulfone derivatives, sulfides, and substituted vinyl compounds. These products can be further utilized in different chemical applications.

Scientific Research Applications

6-(Vinylsulfonyl)hexanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme inhibition, particularly cysteine proteases.

Industry: The compound is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(Vinylsulfonyl)hexanoic acid involves the interaction of the vinyl sulfone group with nucleophiles, such as thiols. This interaction leads to the formation of covalent bonds, which can inhibit the activity of target enzymes. The molecular targets often include cysteine residues in proteases, and the pathways involved are related to enzyme inhibition and modification .

Comparison with Similar Compounds

Structural and Functional Insights

Sulfonyl vs. Sulfinyl Groups: Sulfonyl groups (-SO₂-) are stronger electron-withdrawing groups compared to sulfinyl (-SO-), enhancing electrophilicity and reactivity in substitution reactions. For example, 6-(Methylsulfinyl)hexanoic acid () may exhibit lower stability under acidic conditions than its sulfonyl counterparts . 6-[(Methylsulfonyl)thio]hexanoic acid () combines sulfonyl and thioether functionalities, enabling dual reactivity in redox and alkylation processes .

Aromatic vs. Aliphatic Sulfonyl Groups :

- Tosyl (p-toluenesulfonyl) derivatives (e.g., ) demonstrate higher thermal and chemical stability due to aromatic conjugation, making them suitable for industrial lubricants .

- Aliphatic sulfonyl groups (e.g., hexylsulfonyl in ) enhance hydrophobicity, useful in surfactants or phase-transfer catalysts .

Vinylsulfonyl Reactivity: Compounds like 6-(2-Phenyl-ethenesulfonylamino)hexanoic acid () feature a vinylsulfonyl group, which undergoes Michael addition with nucleophiles (e.g., amines, thiols). This reactivity is exploited in polymer crosslinking and bioconjugation .

Biological Activity

6-(Vinylsulfonyl)hexanoic acid is a compound of increasing interest in biological research due to its electrophilic properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a vinylsulfonyl group that enhances its reactivity towards nucleophiles, making it a useful building block in medicinal chemistry. Its structure can be represented as follows:

This compound is recognized for its ability to form covalent bonds with thiol groups in proteins, which can lead to modulation of various biological pathways.

The primary mechanism by which this compound exerts its biological effects is through Michael addition reactions with nucleophiles. This reactivity allows it to selectively target cysteine residues in proteins, potentially leading to inhibition or activation of specific enzymatic activities.

Key Biological Interactions:

- Covalent Bonding : Reacts with thiols to form stable adducts.

- Enzyme Modulation : Alters the activity of enzymes involved in critical metabolic pathways.

- Cell Signaling : May influence signaling pathways by modifying key proteins.

1. Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. One study demonstrated that this compound could induce apoptosis in various cancer cell lines by targeting specific proteins involved in cell survival.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15 | Induction of apoptosis via caspase activation |

| MCF-7 (breast) | 20 | Inhibition of BCL-2 protein |

| A549 (lung) | 25 | Disruption of mitochondrial function |

2. Antimicrobial Activity

Another area of research has focused on the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, suggesting potential as a novel antibiotic agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate:

- Absorption : Rapid absorption in biological systems.

- Distribution : Moderate tissue distribution with a preference for liver and kidney.

- Metabolism : Primarily metabolized through conjugation reactions.

- Excretion : Excreted via urine, with minimal accumulation in tissues.

Toxicity Studies

Toxicological assessments have shown that while the compound exhibits significant biological activity, it also presents some cytotoxic effects at higher concentrations. The following table summarizes key findings:

| Endpoint | Observed Effect |

|---|---|

| Cytotoxicity (IC50) | >50 µM in non-target cells |

| Genotoxicity | Negative in standard assays |

| Acute Toxicity | Low toxicity observed |

Q & A

Q. Table 1. Comparison of Substituent Effects on Transdermal Permeation

| Derivative | Substituent | ER Value | logP |

|---|---|---|---|

| 6-(Piperidin-1-yl)hexanoate | Piperidine | 5.6 | 2.1 |

| 6-(Morpholin-4-yl)hexanoate | Morpholine (+O atom) | 15.0 | 1.8 |

| ER = Enhancement Ratio; logP = Lipophilicity index |

Q. Table 2. Key Spectral Data for this compound

| Technique | Key Peaks/Data |

|---|---|

| ¹H-NMR | δ 6.5–7.2 (vinyl protons), δ 2.4 (CH₂-SO₂) |

| EI-MS | m/z 206 (M⁺·), m/z 149 (SO₂-C₆H₅ loss) |

| FT-IR | 1300 cm⁻¹ (S=O), 1700 cm⁻¹ (C=O) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.